5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 1,2,3-triazoles, including 5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its role in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of specific biological processes, such as cell proliferation in cancer cells or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical properties compared to other triazole derivatives .
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-amino-1-benzyl-N-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C11H13N5O/c1-13-11(17)9-10(12)16(15-14-9)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H,13,17) |
InChI Key |
HBMNLIUYGBEWRG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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